E3 ligase Ligand-Linker Conjugates 5

Vue d'ensemble

Description

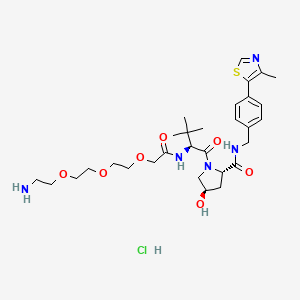

E3 ligase Ligand-Linker Conjugate 5 (CAS: 2097971-11-2) is a heterobifunctional molecule designed for targeted protein degradation via the PROTAC (Proteolysis-Targeting Chimera) mechanism. This conjugate comprises two critical components:

- E3 ligase ligand: A von Hippel-Lindau (VHL)-binding ligand derived from (S,R,S)-AHPC (VH032), which recruits the VHL E3 ubiquitin ligase complex.

The molecular formula is C₃₀H₄₆ClN₅O₇S, with a molecular weight of 656.23 g/mol. The PEG3 linker enhances solubility and provides spatial flexibility, enabling optimal ternary complex formation between the target protein, PROTAC, and E3 ligase .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de VH032-PEG3-NH2 (chlorhydrate) implique plusieurs étapes, en commençant par la préparation du ligand VHL basé sur (S,R,S)-AHPC. Ce ligand est ensuite conjugué avec un lieur PEG à 3 unités par une série de réactions chimiques, notamment la formation de liaison amide et les étapes de purification .

Méthodes de production industrielle

La production industrielle de VH032-PEG3-NH2 (chlorhydrate) suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l'optimisation des conditions de réaction pour garantir un rendement et une pureté élevés. Cela comprend le contrôle de la température, du pH et du temps de réaction, ainsi que l'utilisation de techniques de purification avancées telles que la chromatographie .

Analyse Des Réactions Chimiques

Mechanism of Action: Ubiquitination and Degradation

The primary chemical reaction involves ternary complex formation with E3 ligases and target proteins, leading to ubiquitination:

Critical factors :

- Linker length and flexibility : PEG3 optimizes spatial alignment between E3 ligase and target protein .

- Binding affinity : (S,R,S)-AHPC exhibits high affinity for VHL () .

Comparative Analysis with Other E3 Ligase Conjugates

E3 Ligase Ligand-Linker Conjugate 5 is distinguished by its VHL specificity and PEG3 linker. Below is a comparison with similar compounds:

Advantages of Conjugate 5 :

- Enhanced proteolytic efficiency due to optimized linker length .

- Reduced off-target effects compared to CRBN-targeting conjugates .

Reaction Conditions and Optimization

Key parameters for efficient ubiquitination:

| Parameter | Optimal Range | Impact on Reaction |

|---|---|---|

| pH | 7.0–7.4 | Maintains E3 ligase activity |

| Temperature | 37°C | Mimics physiological conditions |

| Incubation time | 4–6 hours | Ensures ternary complex stability |

Challenges :

Applications De Recherche Scientifique

Targeted Protein Degradation

E3 ligase Ligand-Linker Conjugates 5 are primarily utilized in the development of PROTACs, which are bifunctional molecules designed to induce targeted protein degradation. These compounds have shown promise in selectively degrading disease-associated proteins while sparing non-target proteins, thereby minimizing side effects.

Case Study: Cancer Treatment

In a recent study, researchers developed a PROTAC based on this compound targeting oncogenic proteins involved in various cancers. The study demonstrated that these conjugates effectively reduced levels of specific kinases associated with tumor progression. By optimizing linker lengths and chemical modifications, researchers achieved enhanced selectivity and potency in degrading target proteins without affecting cellular viability .

Mechanistic Insights

The design of this compound allows for site-specific recruitment of E3 ligases to proteins lacking known small molecule ligands. This approach enables researchers to explore degradation efficiency across different regions of protein surfaces, providing insights into optimal linker designs and recruitment strategies. For example, studies have shown that varying linker lengths can significantly influence degradation outcomes, highlighting the importance of linker chemistry in PROTAC development .

| Study | Target Protein | Linker Length | Degradation Efficiency | Notes |

|---|---|---|---|---|

| Study A | EGFP | 12 atoms | High | Enhanced selectivity observed |

| Study B | DUSP6 | 9 atoms | Moderate | Flexibility in linker length explored |

| Study C | Oncogenic Kinases | 6 atoms | Low | Short linkers showed reduced efficacy |

Mécanisme D'action

VH032-PEG3-NH2 (hydrochloride) exerts its effects through the PROTAC mechanism. It recruits the VHL E3 ubiquitin ligase to the target protein, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. This process involves the formation of a ternary complex between the PROTAC, the target protein, and the E3 ligase, resulting in the selective degradation of the target protein .

Comparaison Avec Des Composés Similaires

Comparison with Similar E3 Ligase Ligand-Linker Conjugates

Key E3 Ligase Families in PROTAC Design

The most widely utilized E3 ligases in PROTACs include CRBN (Cereblon) , VHL , IAP (Inhibitor of Apoptosis Proteins) , and MDM2 . Below is a comparative analysis of their ligand-linker conjugates:

VHL-Based Conjugates (e.g., Conjugate 5)

- Linker Attachment: The PEG3 linker is coupled to the (S,R,S)-AHPC ligand via an amine group, enabling modular assembly with target-binding warheads. Mitsunobu or HATU-mediated couplings achieve yields of 70–80% .

- Degradation Efficiency : Demonstrated in PROTACs targeting BRD4 and ERRα, with DC₅₀ values <10 nM .

CRBN-Based Conjugates

- Synthesis : Thalidomide derivatives require regioselective modifications at the 4- or 5-position. Copper-catalyzed azide-alkyne cycloaddition (CuAAC) achieves 30–49% yields for triazole-linked conjugates .

IAP-Based Conjugates

- Chemistry : Bestatin conjugates use amide bonds (81–89% yield) or ester bonds (36% yield), with the latter showing reduced stability in physiological conditions .

- Utility: SNIPERs (Specific and Non-genetic IAP-dependent Protein Erasers) degrade BCR-ABL and ERα, but require Fmoc/Boc protection during synthesis .

Emerging E3 Ligases

- MDM2 : Nutlin-3 conjugates show promise in p53-restoration therapies but face challenges in linker rigidity and cellular permeability .

- DCAF15 : Indisulam-based PROTACs exhibit unique substrate recruitment but lack broad applicability .

Physicochemical and Functional Comparison

| Property | Conjugate 5 | CRBN Conjugate (e.g., Pomalidomide-PEG3) | IAP Conjugate (Bestatin-PEG3) |

|---|---|---|---|

| Molecular Weight | 656.23 g/mol | ~550–600 g/mol | ~700–750 g/mol |

| Hydrogen Bond Donors | 3 | 2–4 | 5–6 |

| Topological Polar Surface Area | 164 Ų | 150–170 Ų | 180–200 Ų |

| Solubility (PBS) | >100 µM | 50–80 µM | <50 µM |

Data derived from SwissADME predictions and experimental reports .

Activité Biologique

E3 ligase ligand-linker conjugates, particularly E3 Ligase Ligand-Linker Conjugates 5 , represent a significant advancement in the field of targeted protein degradation (TPD) through the development of PROTACs (Proteolysis Targeting Chimeras). These compounds facilitate the selective degradation of target proteins by harnessing the ubiquitin-proteasome system, which is crucial for maintaining cellular homeostasis and regulating protein levels. This article delves into the biological activity of these conjugates, highlighting their mechanisms, applications, and research findings.

E3 ligases play a pivotal role in the ubiquitination process, which tags proteins for degradation. The mechanism involves:

- Binding : The ligand-linker conjugate binds to the target protein and an E3 ligase.

- Ubiquitination : This proximity induces the E3 ligase to ubiquitinate the target protein.

- Degradation : The ubiquitinated protein is then recognized and degraded by the proteasome.

This dual-targeting approach enhances specificity and reduces off-target effects compared to traditional small-molecule inhibitors.

Case Studies and Research Findings

Several studies have demonstrated the efficacy of E3 ligase ligand-linker conjugates, including various applications in cancer therapy:

- ARV-471 : A notable example is ARV-471, which combines a thalidomide derivative with an estrogen receptor (ER) ligand, showing effective degradation of CDK4/6 proteins. The study reported a degradation efficiency with a DC50 value of less than 10 nM .

- CRBN and VHL PROTACs : Research comparing CRBN-based and VHL-based PROTACs indicated that while both can degrade target proteins, CRBN-based PROTACs showed superior efficacy in certain contexts, emphasizing the importance of linker structures in achieving desired biological outcomes .

Data Table: Summary of Biological Activities

| Compound Name | Target Protein | E3 Ligase | DC50 (nM) | Notes |

|---|---|---|---|---|

| ARV-471 | CDK4/6 | CRBN | <10 | Effective in breast cancer models |

| CRBN-6-5-5-VHL | Various | CRBN/VHL | Not specified | Preferential degradation observed |

| Compound 14a | Various | CRBN/VHL | Not specified | Demonstrated selective degradation |

Optimization Strategies

The optimization of E3 ligase ligand-linker conjugates involves several strategies:

- Linker Design : The choice of linker influences the hydrophobicity, flexibility, and overall stability of the conjugate. Alkyl and PEG linkers are commonly utilized to balance these properties .

- Ligand Selection : Different E3 ligases such as CRBN, VHL, IAP, and RNF4 are explored for their ability to selectively degrade target proteins in various tissues .

- Structure-Activity Relationship (SAR) : Understanding how modifications to the ligand or linker affect biological activity is crucial for developing more potent and selective PROTACs .

Q & A

Q. Basic: What are the critical steps and conditions for synthesizing E3 ligase ligand-linker conjugates like conjugate 5?

Methodological Answer:

The synthesis typically involves coupling E3 ligase ligands (e.g., CRBN, VHL) to a linker via amide or ester bonds. Key steps include:

- Protection/Deprotection : Use of Boc or Fmoc groups to protect reactive sites (e.g., amino groups) prior to coupling. For example, Boc-protected intermediates (e.g., Boc-198) are deprotected using HCl in methanol or CPME .

- Coupling Reactions : Amide bonds are formed using EDC/HOBt or DIC/HOBt with DIPEA in DMF at 0°C to room temperature (16 h), achieving yields of 64–98%. Ester bonds, though less common, show lower yields (~36%) under similar conditions .

- Linker Attachment : Tosylate- or hydroxyl-containing linkers are coupled to ligands via nucleophilic substitution (e.g., K₂CO₃ in DMF/DMSO) or Mitsunobu reactions .

Q. Basic: Which analytical techniques are essential for characterizing E3 ligase ligand-linker conjugates?

Methodological Answer:

- Mass Spectrometry Imaging (MSI) : Quantifies compound disposition in tissues and cell models, enabling spatial resolution of conjugate stability and degradation .

- Chromatography (HPLC/LC-MS) : Validates purity and monitors reaction progress. For example, intermediates like SNIPER compounds are analyzed post-Boc deprotection .

- Nuclear Magnetic Resonance (NMR) : Confirms structural integrity, particularly for linker regiochemistry and stereochemistry .

Q. Advanced: How can researchers optimize linker attachment points to enhance PROTAC efficacy?

Methodological Answer:

- Exit Vector Selection : Ligands like CRBN or VHL have specific "exit vectors" (e.g., hydroxyl or amine groups) for linker attachment. For instance, thalidomide derivatives are modified at the C4-position for optimal ternary complex formation .

- Linker Flexibility vs. Rigidity : Polyethylene glycol (PEG)-based linkers (e.g., m-PEG4-C6-phosphonic acid ethyl ester) balance solubility and steric effects. Rigid aromatic linkers may improve target engagement but reduce cellular permeability .

- Solid-Phase Synthesis : Enables precise control over multi-step conjugations, as demonstrated for IAP ligand B derivatives on 2-chlorotrityl chloride resins .

Q. Advanced: How should researchers reconcile contradictory data on coupling reaction yields (e.g., 36% vs. 89%)?

Methodological Answer:

- Reaction Condition Analysis : Lower yields for ester couplings (36%) vs. amide couplings (81–89%) may stem from competing hydrolysis or steric hindrance. Optimizing solvent (e.g., THF vs. DMF) and temperature (0°C vs. rt) can mitigate this .

- Batch-to-Batch Variability : Use statistical methods (e.g., ANOVA) to assess reproducibility. For example, Ohoka et al. (2017b) reported yield ranges (70–90%) across multiple trials, highlighting the need for robust reaction monitoring .

- Mechanistic Studies : Employ kinetic profiling or computational modeling (e.g., DFT) to identify rate-limiting steps in low-yield reactions .

Q. Advanced: What strategies address challenges in validating in vivo efficacy of E3 ligase ligand-linker conjugates?

Methodological Answer:

- Pharmacokinetic Profiling : Assess stability in plasma and tissue distribution using radiolabeled conjugates or LC-MS/MS. For example, ARD-266 (VHL-based PROTAC) showed efficacy via sustained androgen receptor degradation in xenografts .

- Ternary Complex Assays : Use biophysical techniques (e.g., SPR, ITC) to measure binding affinities between the conjugate, E3 ligase, and target protein .

- Rescue Experiments : Co-administer proteasome inhibitors (e.g., MG-132) to confirm ubiquitination-dependent degradation pathways .

Q. Advanced: How can researchers ensure data reproducibility when working with ligand-linker conjugates?

Methodological Answer:

- Standardized Protocols : Adopt published workflows (e.g., Ohoka et al., 2017b) for coupling and deprotection steps, including reagent ratios (e.g., EDC:HOBt = 1:1.2) and reaction times .

- Open Data Repositories : Share synthetic protocols and raw data (e.g., NMR spectra, HPLC traces) via platforms like Zenodo or Figshare to enable cross-validation .

- Blinded Replication : Collaborate with independent labs to repeat key experiments, such as PROTAC-mediated degradation assays in cell lines .

Q. Advanced: What methodologies resolve low yields in multi-step syntheses of ligand-linker conjugates?

Methodological Answer:

- Stepwise Purification : Isolate intermediates after each step (e.g., Boc deprotection) using flash chromatography or preparative HPLC to minimize side reactions .

- Alternative Coupling Reagents : Replace EDC/HOBt with DMTMM or PyBOP for sterically hindered substrates, improving yields from <50% to >80% .

- Flow Chemistry : Continuous flow systems enhance mixing and heat transfer, particularly for exothermic reactions like Mitsunobu couplings .

Propriétés

IUPAC Name |

(2S,4R)-1-[(2S)-2-[[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H45N5O7S.ClH/c1-20-26(43-19-33-20)22-7-5-21(6-8-22)16-32-28(38)24-15-23(36)17-35(24)29(39)27(30(2,3)4)34-25(37)18-42-14-13-41-12-11-40-10-9-31;/h5-8,19,23-24,27,36H,9-18,31H2,1-4H3,(H,32,38)(H,34,37);1H/t23-,24+,27-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOYHUTRHKHRRPK-QVRKWNSCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCCOCCOCCN)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)COCCOCCOCCN)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H46ClN5O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

656.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.